N-Tosyl-L-glutamic acid chemical structure and molecular weight
N-Tosyl-L-glutamic acid chemical structure and molecular weight
An In-depth Technical Guide to N-Tosyl-L-glutamic Acid: Structure, Synthesis, and Applications
Introduction
N-Tosyl-L-glutamic acid is a derivative of the proteinogenic amino acid L-glutamic acid, a molecule of fundamental importance in biochemistry and neuroscience. In the realm of synthetic chemistry, it serves as a crucial building block and intermediate, primarily valued for the strategic protection of its alpha-amino group by a tosyl (p-toluenesulfonyl) moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties and Molecular Structure
N-Tosyl-L-glutamic acid is structurally defined by the attachment of a tosyl group to the nitrogen atom of L-glutamic acid. This modification fundamentally alters the reactivity of the parent amino acid, enabling chemists to perform selective reactions on its two carboxylic acid functional groups.
The molecular structure is formally named (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid.[1][2] The key structural features include the chiral center at the alpha-carbon, which retains the natural (S)-configuration of L-glutamic acid, the acidic sulfonamide proton, and two carboxylic acid groups with different pKa values.
Table 1: Key Properties of N-Tosyl-L-glutamic Acid
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | [1][2] |
| Synonyms | N-p-Tolylsulfonyl-L-glutamic Acid, Tosylglutamic acid | [1][3][4] |
| CAS Number | 4816-80-2 | [1][3][4] |
| Molecular Formula | C₁₂H₁₅NO₆S | [1][2][3] |
| Molecular Weight | 301.32 g/mol | [1][2][3] |
| Appearance | Solid / Crystalline Powder | [5] |
| Melting Point | 130-132 °C | [2] |
| Storage Conditions | -20°C | [6] |
The Role of the Tosyl Group: A Self-Validating Protective Strategy
In peptide synthesis and the chemical modification of amino acids, controlling reactivity is paramount.[7][8][9] The bifunctional nature of amino acids necessitates the use of "protecting groups" to temporarily block one functional group while another is being modified. N-Tosyl-L-glutamic acid is a classic example of this strategy, where it is classified as a protected L-Glutamic Acid.[3][4]
Expertise in Action: Causality Behind Protection
The primary amino group of L-glutamic acid is a potent nucleophile. Without protection, attempts to activate a carboxylic acid group for amide bond formation would lead to uncontrolled self-polymerization. The tosyl group serves as an effective N-terminal protecting group due to several key features:
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Electronic Effects : The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom it is attached to. This prevents the nitrogen from participating in unwanted side reactions.
-
Steric Hindrance : The bulky tosyl group provides steric shielding around the nitrogen, further inhibiting its reactivity.
-
Chemical Stability : The sulfonamide bond is robust and stable to a wide range of reaction conditions, including many acidic and basic environments used for modifying the carboxylic acid groups.[1]
-
Crystallinity : N-tosylated amino acids are often highly crystalline, which facilitates their purification by recrystallization—a critical advantage for ensuring high purity of intermediates in multi-step syntheses.[1]
This strategic use of the tosyl group represents a self-validating system. Its presence ensures that reactions are directed specifically to the desired functional groups, and its characteristic spectroscopic signals provide a clear method for confirming its successful installation.
Caption: Amine protection workflow.
Synthesis of N-Tosyl-L-glutamic Acid: A Validated Protocol
The most common and reliable method for preparing N-Tosyl-L-glutamic acid is the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The following protocol is a well-established procedure.[2]
Experimental Protocol
-
Dissolution : Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N sodium hydroxide (NaOH) solution in a reaction vessel.
-
Heating : Gently heat the solution in a water bath to approximately 70°C. This increases the solubility of the reactants and the reaction rate. The basic conditions deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of Tosyl Chloride : While stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of about 30 minutes. A molar excess of tosyl chloride ensures the complete conversion of the amino acid.
-
pH Control and Reaction : Throughout the addition and for the subsequent reaction time, continuously add a NaOH solution dropwise to maintain the pH at an alkaline level (typically pH 9-11). The reaction generates HCl, which must be neutralized to maintain the reactivity of the amine and prevent side reactions. Continue stirring at 70°C for 1 hour.
-
Cooling and Acidification : After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.
-
Precipitation : Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches approximately 3. This protonates the carboxylate groups and the sulfonamide, causing the N-Tosyl-L-glutamic acid product, which is insoluble in acidic aqueous solution, to precipitate out as a solid.
-
Isolation and Purification : Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield pure, crystalline L-(+)-N-p-tosylglutamic acid.[2] A reported yield for this procedure is approximately 92%.[2]
Trustworthiness: A Self-Validating System
The integrity of this protocol is validated at several stages. Reaction completion can be monitored using Thin-Layer Chromatography (TLC). The identity and purity of the final product are confirmed by measuring its melting point, which should be sharp and consistent with the literature value, and through spectroscopic analysis as detailed in the next section.
Structural Elucidation and Data Interpretation
The definitive confirmation of the structure of N-Tosyl-L-glutamic acid is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the molecular structure.
Table 2: Representative Spectroscopic Data for N-Tosyl-L-glutamic Acid
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons : Two doublets in the ~7.4-7.8 ppm range (AA'BB' system) from the tosyl group. - Alpha-Proton : A multiplet around ~4.0-4.3 ppm. - Glutamic Acid Chain : Multiplets between ~1.9-2.5 ppm for the β and γ protons. - Methyl Group : A sharp singlet at ~2.4 ppm for the tosyl methyl group. - Acidic Protons : Broad singlets for the two COOH and the one NH proton (often exchange with D₂O). |
| ¹³C NMR | - Carbonyl Carbons : Two signals in the ~170-180 ppm range. - Aromatic Carbons : Four signals in the ~127-145 ppm range. - Alpha-Carbon : Signal around ~55-60 ppm. - Aliphatic Carbons : Signals for the β and γ carbons around ~25-35 ppm. - Methyl Carbon : Signal around ~21 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch : A very broad band from ~2500-3300 cm⁻¹, characteristic of carboxylic acid dimers. - N-H Stretch : A peak around ~3200-3300 cm⁻¹. - C=O Stretch : A strong, sharp peak around ~1700-1730 cm⁻¹. - S=O Stretch : Two strong peaks for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. |
Interpreting these spectra provides an authoritative confirmation of the compound's identity. For instance, the presence of both the characteristic aromatic signals of the tosyl group and the aliphatic signals of the glutamic acid backbone in the NMR spectra is conclusive evidence of successful tosylation.[10][11][12]
Applications in Research and Development
The utility of N-Tosyl-L-glutamic acid stems from its status as a protected, chiral building block.
-
Asymmetric Synthesis and Chiral Ligands : The inherent chirality of the molecule makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that favor the formation of one enantiomer of a product over the other.
-
Chiral Resolving Agent : As a chiral acid, N-Tosyl-L-glutamic acid can be used to resolve racemic mixtures of chiral bases.[13] It reacts with a racemic base to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomers of the base can be recovered by treatment with an achiral acid.
-
Intermediate in Peptide and Medicinal Chemistry : This compound is a key intermediate for synthesizing complex molecules and peptide analogs. With the amine protected, chemists can selectively activate either the α- or γ-carboxylic acid to form amide bonds, leading to the creation of specific glutamic acid-containing peptides or peptidomimetics with potential therapeutic applications.
Caption: Synthetic workflow using N-Tosyl-L-glutamic acid.
Conclusion
N-Tosyl-L-glutamic acid is more than just a chemical derivative; it is a testament to the power of strategic molecular design in synthetic chemistry. By masking the reactivity of the amino group, the tosyl moiety unlocks the potential of the glutamic acid scaffold for a wide array of applications, from the controlled synthesis of peptides to the development of chiral catalysts. Its well-defined structure, reliable synthesis, and clear spectroscopic signatures make it an indispensable tool for researchers and developers pushing the boundaries of chemical and pharmaceutical sciences.
References
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. N-(p-Tolylsulphonyl)-L-glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Tosyl-L-glutamic Acid | CAS 4816-80-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chempep.com [chempep.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
